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The Aspiring Scholars Directed Research Program (ASDRP) stands as a nonprofit institution

dedicated to providing high school students with an immersive research experience.[1] This

guide provides an in-depth overview of the research conducted within ASDRP's core

departments, tailored for researchers, scientists, and drug development professionals. The

program's research is structured into three primary departments: Biological, Human, and Life

Sciences; Chemistry, Biochemistry, and Physics; and Computer Science and Engineering.[2][3]

Students engage in novel research projects, culminating in presentations and publications.[3]

[4]

Department of Biological, Human, and Life Sciences
This department investigates a wide array of disciplines, including molecular and cell biology,

genetics, microbiology, and biochemistry.[3] A significant focus area is the exploration of natural

compounds for therapeutic applications, particularly in antimicrobial and anticancer research.

Focus Area: Natural Product Bioactivity and Drug
Discovery
A key research thrust in this department is the investigation of the therapeutic potential of

natural products. Berberine, a natural alkaloid, has been a subject of intense study due to its

antimicrobial and anticancer properties.[5][6] Research has explored its mechanism of action,

including its ability to stabilize G-quadruplex (G4) DNA structures, which is a promising strategy

for inhibiting cancer cell proliferation.[5][6][7]
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In Silico Analysis of Berberine-G4 DNA Interaction:

To investigate the structure-activity relationship of berberine and its analogs with G4 DNA, an in

silico approach is employed. This methodology allows for the high-throughput screening of a

large library of compounds to predict their binding affinities.

Ligand Library Development: A library of over 800 berberine analogs was computationally

generated to explore a wide range of chemical space.[5]

Molecular Docking: Molecular docking simulations were performed to predict the binding free

energy of each ligand with the G4 DNA complex.[5][7] This computational technique models

the interaction between a small molecule (ligand) and a macromolecule (receptor) to

estimate the strength of their association.

Structure-Activity Relationship (SAR) Analysis: The results of the molecular docking are

analyzed to determine the relationship between the chemical structure of the berberine

analogs and their binding affinity to G4 DNA.[5] This analysis helps in identifying key

chemical features that enhance binding.
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Caption: Proposed mechanism of berberine-mediated inhibition of cancer cell proliferation.

Department of Chemistry, Biochemistry, and
Physics
This department focuses on a range of topics including organic and medicinal chemistry,

physical chemistry, and materials science.[3] A notable area of research is the development of

green chemistry methodologies and the synthesis of novel therapeutic agents.
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Focus Area: Green Chemistry and Synthesis
Research in this area aims to develop more environmentally friendly and sustainable chemical

processes. One such project involved the optimization of the green oxidation of (-)-menthol to

(-)-menthone, a reaction with applications in the flavor and fragrance industry.[8][9]

Kinetic Monitoring of Menthol Oxidation using FTIR Spectroscopy:

This experiment utilizes Fourier-Transform Infrared (FTIR) spectroscopy to monitor the

progress of a chemical reaction in real-time, allowing for the determination of reaction kinetics

and the optimization of reaction conditions.

Reaction Setup: The oxidation of (-)-menthol is carried out in various solvent systems to

identify the most environmentally benign and efficient conditions.[8][10]

FTIR Monitoring: The reaction mixture is continuously monitored using an FTIR

spectrometer. The disappearance of the O-H stretch of the starting material, (-)-menthol, and

the appearance of the C=O stretch of the product, (-)-menthone, are tracked over time.[10]

Data Analysis: The kinetic data obtained from the FTIR spectra are used to determine the

reaction rate and yield in each solvent system.[8] This allows for the identification of the

optimal "green" solvent for the reaction.

Solvent System Reaction Time (minutes) Product Yield (%)

Acetonitrile/Acetic Acid 120 75

Acetone/Acetic Acid 90 85

Ethyl Acetate/Acetic Acid 60 95

Dichloromethane/Acetic Acid 150 60

Experimental Workflow Diagram
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Caption: Workflow for the green oxidation of (-)-menthol.

Department of Computer Science and Engineering
This department's research encompasses machine learning, data science, and computational

modeling to address complex scientific problems.[3] A significant area of focus is the use of

computational tools for drug discovery and design.

Focus Area: Computational Drug Design and Screening
Researchers in this department utilize computational methods to design and screen potential

drug candidates. A notable project involved the de novo molecular design and high-throughput

virtual screening of potential covalent inhibitors of the main protease of SARS-CoV-2.[11]

High-Throughput Virtual Screening of SARS-CoV-2 Protease Inhibitors:
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This protocol outlines a computational workflow for identifying potential drug candidates from a

large virtual library of compounds.

Library Design: A combinatorial library of peptidomimetic Michael acceptors was designed in

silico. These molecules are designed to irreversibly bind to the active site of the SARS-CoV-

2 main protease.[11]

Virtual Screening: The designed library of compounds was screened against the crystal

structure of the SARS-CoV-2 main protease using molecular docking simulations.[11] This

process computationally predicts the binding affinity of each compound to the protease's

active site.

Hit Identification and Analysis: Compounds with high predicted binding affinities are identified

as "hits." Further computational analysis is performed on these hits to understand the

structural basis for their potential inhibitory activity.[11]

Logical Relationship Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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